molecular formula C10H13N3O2 B8759388 1-(4-nitrophenyl)pyrrolidin-3-amine CAS No. 218944-30-0

1-(4-nitrophenyl)pyrrolidin-3-amine

Cat. No.: B8759388
CAS No.: 218944-30-0
M. Wt: 207.23 g/mol
InChI Key: ZKDWVPYZTDCGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-nitrophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 4-nitrophenyl group and an amine group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)pyrrolidin-3-amine typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents and reducing agents can vary based on cost and availability, but the fundamental reaction mechanism remains consistent .

Chemical Reactions Analysis

Types of Reactions: 1-(4-nitrophenyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(4-nitrophenyl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound’s pyrrolidine ring allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 1-(4-nitrophenyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further chemical modifications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No.

218944-30-0

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

1-(4-nitrophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H13N3O2/c11-8-5-6-12(7-8)9-1-3-10(4-2-9)13(14)15/h1-4,8H,5-7,11H2

InChI Key

ZKDWVPYZTDCGLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 g (0.4 mol) of N-[1-(4-nitrophenyl)-pyrrolidin-3-yl]acetamide (1) are introduced as a suspension into a solution containing 300 ml of 37% hydrochloric acid and 660 ml of water in a 2 l three-necked flask. The reaction medium is heated at 90° C. for 7 hours 45 minutes. After cooling, the medium is neutralized carefully with 300 ml of aqueous 35% sodium hydroxide (pH=approximately 8). The resulting solid is then filtered off, after which it is washed with water (until the washing waters are neutral). The product is then dried under vacuum over P2O5. 74 g (89%) of 1-(4-nitrophenyl)pyrrolidin-3-ylamine (2) are thus obtained in the form of a yellow solid.
Name
N-[1-(4-nitrophenyl)-pyrrolidin-3-yl]acetamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
660 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

100 g (0.4 mol) of N-[1-(4-nitrophenyl)pyrrolidin-3-yl]acetamide (1) was placed in suspension in a solution containing 300 ml of 37% hydrochloric acid and 660 ml of water in a 2 l three-necked flask. The reaction medium was heated at 90° C. for 7 hours 45 minutes. After cooling, the medium was neutralized gently with 300 ml of aqueous 35% sodium hydroxide (pH=8 approximately). The resulting solid was subsequently filtered off and then washed with water until the washing waters were neutral. The product was then dried under vacuum over P2O5. 74 g (89%) of 1-(4-nitrophenyl)pyrrolidin-4-ylamine (2) was thus obtained in the form of a yellow solid.
Name
N-[1-(4-nitrophenyl)pyrrolidin-3-yl]acetamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
660 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.